molecular formula C11H17O4PS2 B1672535 Fensulfothion CAS No. 115-90-2

Fensulfothion

Cat. No.: B1672535
CAS No.: 115-90-2
M. Wt: 308.4 g/mol
InChI Key: XDNBJTQLKCIJBV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fensulfothion is an organophosphorus compound that primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

This compound acts by inhibiting the enzyme acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at nerve junctions . The excess acetylcholine overstimulates the nerves, causing a range of symptoms and potentially leading to death .

Biochemical Pathways

This compound’s action affects the cholinergic pathway, which involves the transmission of nerve impulses through acetylcholine . By inhibiting acetylcholinesterase, this compound disrupts this pathway, leading to an overstimulation of the nerves .

Pharmacokinetics

It is known that this compound is rapidly absorbed, distributed, and excreted in rats

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an overstimulation of the nerves, causing a variety of symptoms ranging from acute intoxication to organophosphate-induced intermediate syndrome (IMS), and even death .

Action Environment

This compound is used as an insecticide and nematicide in various environments, including on crops like corn, onions, rutabagas, pineapple, bananas, sugar cane, sugar beets, and peanuts . The efficacy and stability of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other substances . It is also worth noting that this compound is considered highly toxic and is listed as an extremely hazardous substance .

Biochemical Analysis

Biochemical Properties

Fensulfothion interacts with the enzyme acetylcholinesterase, inhibiting its function . This interaction is crucial for its role as an insecticide and nematicide . The compound is a weak cholinesterase inhibitor, which becomes more active in inhibiting cholinesterase after being converted to the corresponding phosphate ester .

Cellular Effects

This compound’s primary cellular effect is the inhibition of acetylcholinesterase, an enzyme crucial for nerve function . By inhibiting this enzyme, this compound disrupts nerve signal transmission, leading to the death of pests . In addition, a soil bacterium, Pseudomonas alcaligenes C1, has been found to metabolize this compound, suggesting potential interactions with microbial cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of acetylcholinesterase . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of neurons and eventual death of the organism .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, organophosphorus compounds like this compound are known to have high acute toxicity . The effects can vary with different dosages, and high doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is metabolized largely through oxidative and/or hydrolytic pathways . In female rats, the formation of the oxygen analogue and its sulfone followed by P-O-ethyl dealkylation is a significant pathway

Properties

IUPAC Name

diethoxy-(4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C11H17O4PS2/c1-4-13-16(17,14-5-2)15-10-6-8-11(9-7-10)18(3)12/h6-9H,4-5H2,1-3H3
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InChI Key

XDNBJTQLKCIJBV-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)C
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Molecular Formula

C11H17O4PS2
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DSSTOX Substance ID

DTXSID6021953
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Molecular Weight

308.4 g/mol
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Physical Description

Fensulfothion appears as oily yellow or brown liquid. Used as an insecticide, nematocide and mosquito larvicide. (EPA, 1998), Brown liquid or yellow oil. [pesticide]; [NIOSH], OILY YELLOW OR BROWN LIQUID., Brown liquid or yellow oil., Brown liquid or yellow oil. [pesticide]
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Boiling Point

280 to 286 °F at 0.01 mmHg (EPA, 1998), 138-141 °C @ 0.01 MM HG, at 0.0013kPa: 138-141 °C, 280-286 °F
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Solubility

0.2 % at 77 °F (NIOSH, 2023), SOLUBLE IN MOST ORGANIC SOLVENTS EXCEPT ALIPHATICS, WATER: 1.54 G/L @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.15, (77 °F): 0.2%
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Density

1.202 (EPA, 1998) - Denser than water; will sink, 1.202 @ 20 °C/4 °C, Relative density (water = 1): 1.202, 1.202, 1.20
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Vapor Pressure

0.00005 [mmHg], 5.0X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 0.0067
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Mechanism of Action

/FENSULFOTHION HAS/ ... CHOLINESTERASE INHIBITING PROPERTIES ..., The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, ... There is no change in red blood cell cholinesterase activity in adults associated with age. ... Activity of this enzyme increases progressively during the first year of life, it is higher in children under 3 yr of age than in older children, and it is markedly higher in 5 yr old children than in 3 yr olds. /Organic phosphorus pesticides/, Cholinesterase activity of plasma is significantly higher in men than in women, and this is true no matter which of several choline esters are used as substrate in measuring the enzyme activity. According to some, the difference is confined to young people. There is no sex difference in the red cell enzyme activity. Serum cholinesterase activity of blacks tends to be lower than whites of the same sex. /Organic phosphorus pesticides/, Phosphorylated enzymes, like acetylated acetylcholinesterase, are esters and may be hydrolyzed by nucleophilic agents, including water. The rate at which phosphorylated enzymes are reactivated by water is extremely low, compared to the rate for acetylcholinesterase combined with acetate. When inhibition is by isopropyl phosphate, the rate is essentially zero. /Organic phosphorous pesticides/
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Color/Form

BROWN LIQUID, YELLOW OIL

CAS No.

115-90-2
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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